3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity : The synthesis and evaluation of naphthalen-1-yl derivatives, including those related to 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione, have shown potential anticonvulsant properties. These compounds have been tested for delaying strychnine-induced seizures and showed significant delay in onset of convulsion and prolongation of survival time, suggesting CNS depressant activity via modulation of GABA-A receptors (Ghareb et al., 2017).
Antidiabetic and Antioxidant Properties : Research on thiazolidine-2, 4-dione derivatives, which include structures similar to the compound , has indicated their potential as antidiabetic and antioxidant agents. These compounds have shown notable antihyperglycemic effect and potent antioxidant activity, suggesting their importance in developing hypolipidemic agents (Shukla et al., 2020).
Antimicrobial Activity : Studies have found that certain thiazolidine-2,4-dione derivatives possess significant antimicrobial properties, especially against gram-positive bacteria and fungi. This suggests their potential use in developing new antibacterial and antifungal agents (Prakash et al., 2011).
Antidepressant and Anxiolytic Activity : Compounds related to this compound have been synthesized and evaluated for their potential as antidepressants and anxiolytics. Some derivatives exhibited high affinity for serotonin receptors, showing promising results as potential treatments for depression and anxiety (Czopek et al., 2010).
Anticancer Activity : Certain derivatives of thiazolidine-2,4-dione have demonstrated anticancer properties. For instance, N-substituted indole derivatives showed inhibitory effects on human breast cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2022).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-[1-(3-naphthalen-1-ylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)22-12-10-17(11-13-22)23-20(25)14-27-21(23)26/h1-7,17H,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRWNWDCUFFKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.